Nicotinic anhydride
Overview
Description
Nicotinic anhydride is a compound with the molecular formula C12H8N2O3 . It is also known by other names such as 3-Pyridinecarboxylic Anhydride and pyridine-3-carbonyl pyridine-3-carboxylate . The molecular weight of Nicotinic anhydride is 228.20 g/mol .
Synthesis Analysis
A highly efficient synthesis reaction of carboxylic anhydrides catalyzed by triphenylphosphine oxide is described for the quick synthesis of a range of symmetric carboxylic anhydrides and cyclic anhydrides under mild and neutral conditions with a high yield .Molecular Structure Analysis
Nicotinic anhydride has a complex structure that includes a pyridine and a pyrrolidine ring . The InChI representation of the molecule isInChI=1S/C12H8N2O3/c15-11(9-3-1-5-13-7-9)17-12(16)10-4-2-6-14-8-10/h1-8H
. Physical And Chemical Properties Analysis
Nicotinic anhydride has a molecular weight of 228.20 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . The exact mass of Nicotinic anhydride is 228.05349212 g/mol . The topological polar surface area of the compound is 69.2 Ų .Scientific Research Applications
Receptor Identification and Lipid Regulation
Nicotinic acid, a derivative of nicotinic anhydride, has been extensively studied for its role in dyslipidemia treatment, primarily due to its ability to regulate lipid levels in cardiovascular diseases. Wise et al. (2003) identified HM74 as a low affinity receptor for nicotinic acid, contributing to the understanding of its mechanism in dyslipidemia treatment (Wise et al., 2003). Soga et al. (2003) further supported this by identifying HM74b as a receptor for nicotinic acid, demonstrating its role in inhibiting lipolysis in adipocytes (Soga et al., 2003).
Anti-lipolytic Effects
The anti-lipolytic effects of nicotinic acid, particularly its inhibition of triglyceride lipase in adipose tissue, were described by Tunaru et al. (2003). They showed that the G-protein-coupled receptor PUMA-G/HM74 mediates these effects, crucial for its lipid-lowering properties (Tunaru et al., 2003).
Pharmacological Effects Beyond Lipid Regulation
Lukasova et al. (2011) explored nicotinic acid’s pharmacological effects beyond lipid regulation. They found that it exerts antiatherosclerotic effects through its receptor on immune cells, suggesting potential applications in treating inflammatory diseases like multiple sclerosis or psoriasis (Lukasova et al., 2011).
GPER-Mediated Signaling in Cancer Cells
Santolla et al. (2014) discovered that nicotinic acid and nicotinamide activate GPER-mediated signaling in breast cancer cells, indicating a potential role in cancer treatment strategies (Santolla et al., 2014).
Anti-Inflammatory and Anti-Atherosclerotic Properties
Lukasova et al. (2011) also noted that nicotinic acid inhibits atherosclerosis progression in mice through its receptor GPR109A expressed in immune cells, emphasizing its anti-inflammatory properties independent of lipid-level changes (Lukasova et al., 2011).
Potential Inhibition of Carbonic Anhydrase III
Finally, Mohammad et al. (2017) reported that nicotinic acid analogs could inhibit carbonic anhydrase III, a target for managing dyslipidemia and cancer progression. This suggests another potential therapeutic application in these areas (Mohammad et al., 2017).
Safety And Hazards
Future Directions
Research on nicotine, a related compound, suggests that nicotine intervention could be a promising approach in the treatment of Parkinson’s disease . Moreover, the reduction of nicotine levels in cigarettes and other tobacco products could potentially have a profound impact on reducing tobacco-related morbidity and mortality .
properties
IUPAC Name |
pyridine-3-carbonyl pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-11(9-3-1-5-13-7-9)17-12(16)10-4-2-6-14-8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPODXHOUBDCEHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168554 | |
Record name | Nicotinic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinic anhydride | |
CAS RN |
16837-38-0 | |
Record name | Nicotinic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16837-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicotinic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016837380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicotinic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nicotinic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nicotinic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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